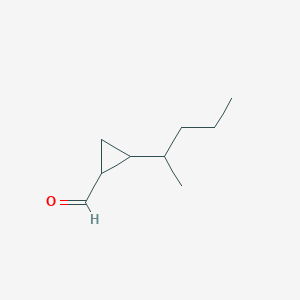![molecular formula C8H17NOS B13183359 3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol](/img/structure/B13183359.png)
3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol involves several steps. The starting material is typically a cyclobutyl compound, which undergoes a series of reactions to introduce the amino and hydroxyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the amino group.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol can be compared with other similar compounds, such as:
3-Amino-1-[1-(methylsulfanyl)cyclopentyl]propan-1-ol: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
3-Amino-1-[1-(methylsulfanyl)cyclohexyl]propan-1-ol: This compound has a cyclohexyl ring, which may result in different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17NOS |
|---|---|
Poids moléculaire |
175.29 g/mol |
Nom IUPAC |
3-amino-1-(1-methylsulfanylcyclobutyl)propan-1-ol |
InChI |
InChI=1S/C8H17NOS/c1-11-8(4-2-5-8)7(10)3-6-9/h7,10H,2-6,9H2,1H3 |
Clé InChI |
XEZPIURHBDTRJT-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CCC1)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
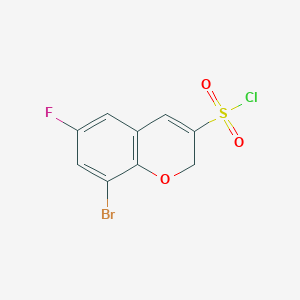
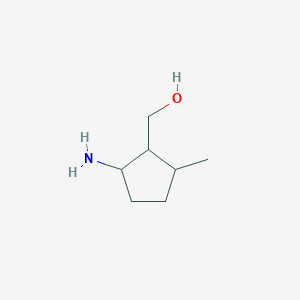
![N-[(3R)-piperidin-3-yl]methanesulfonamide](/img/structure/B13183311.png)
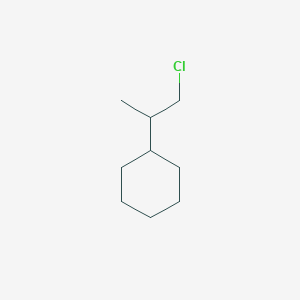
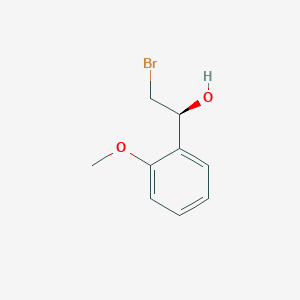
propylamine](/img/structure/B13183333.png)
![1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)

![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)

![(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
